molecular formula C21H24F2N2O3 B12629610 C21H24F2N2O3

C21H24F2N2O3

Cat. No.: B12629610
M. Wt: 390.4 g/mol
InChI Key: GUEJIYSJWURIGE-TXEJJXNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of efletirizine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Efletirizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of efletirizine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of efletirizine depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of efletirizine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, efletirizine can inhibit the action of histamine, thereby exerting its antihistamine effects. The pathways involved include the modulation of receptor activity and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Efletirizine is structurally similar to other piperazine-based antihistamines, such as cetirizine and levocetirizine. These compounds share a common core structure but differ in their substituents and specific functional groups .

Uniqueness

What sets efletirizine apart from similar compounds is its unique combination of bis(4-fluorophenyl)methyl and ethoxyacetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes efletirizine a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24F2N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one

InChI

InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+

InChI Key

GUEJIYSJWURIGE-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C

Canonical SMILES

CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C

Origin of Product

United States

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